molecular formula C15H24N2O3 B605580 ARN14686 CAS No. 1628345-10-7

ARN14686

Cat. No.: B605580
CAS No.: 1628345-10-7
M. Wt: 280.368
InChI Key: XEXRAYPXQNELAS-ZDUSSCGKSA-N
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Description

ARN14686 is a chemical compound known for its role as an activity-based affinity probe. It is primarily used for the detection of N-acylethanolamine acid amidase (NAAA) using click chemistry . The compound binds covalently to the N-terminal cysteine of catalytically active NAAA to form a thioester adduct . This property makes this compound a valuable tool in biochemical research, particularly in the study of inflammation and related processes.

Mechanism of Action

Target of Action

ARN14686 is an activity-based affinity probe designed for the detection of N-acylethanolamine acid amidase (NAAA) . NAAA is a cysteine hydrolase that plays a crucial role in inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists .

Mode of Action

This compound binds covalently to the N-terminal cysteine of catalytically active NAAA, forming a thioester adduct . This binding inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . The IC50 values are 6 nM and 13 nM for human and rat recombinant enzymes, respectively . This compound is selective for NAAA over acid ceramidase .

Biochemical Pathways

This compound affects the biochemical pathways involving NAAA. NAAA is involved in the metabolism of fatty acid ethanolamides, including the bioactive lipids palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are natural ligands for PPAR-alpha . By inhibiting NAAA, this compound prevents the breakdown of these bioactive lipids, thereby modulating the associated inflammatory responses .

Pharmacokinetics

It is known that this compound can detect naaa in lung lysosomal fractions following intravenous administration at a dose of 10 mg/kg in rats .

Result of Action

This compound’s inhibition of NAAA leads to an increase in the levels of PPAR-alpha agonists like PEA and OEA . This results in the modulation of inflammatory responses, as these agonists have anti-inflammatory effects . This compound has been used to determine that catalytically active NAAA is present in inflamed rat paw in a complete Freund’s adjuvant model of inflammation .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s ability to detect NAAA in lung lysosomal fractions suggests that it is active in the acidic environment of lysosomes . Additionally, the presence of NAAA in inflamed tissues indicates that the compound’s action may be particularly relevant in inflammatory conditions .

Preparation Methods

The synthesis of ARN14686 involves the preparation of undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate . The synthetic route typically includes the following steps:

    Formation of the azetidinone ring: This involves the cyclization of a suitable precursor to form the azetidinone ring.

    Attachment of the undec-10-ynyl group: This step involves the coupling of the azetidinone ring with the undec-10-ynyl group using appropriate reagents and conditions.

    Final purification: The compound is purified using techniques such as chromatography to achieve the desired purity level.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a foundation for scaling up the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

ARN14686 is unique in its high potency and selectivity for NAAA. Similar compounds include:

    ARN19702: Another NAAA inhibitor with similar activity but different chemical structure.

    ARN077: A compound used for similar purposes but with lower selectivity for NAAA.

This compound stands out due to its ability to bind only to the catalytically active form of NAAA, making it an efficient activity-based probe .

Properties

CAS No.

1628345-10-7

Molecular Formula

C15H24N2O3

Molecular Weight

280.368

IUPAC Name

N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester

InChI

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1

InChI Key

XEXRAYPXQNELAS-ZDUSSCGKSA-N

SMILES

O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARN14686

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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